N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide
Description
This compound is a pyrido[2,3-d]pyrimidin-4-one derivative featuring a thioether-linked butanamide side chain substituted with a 4-ethylphenyl group and a 4-fluorobenzyl moiety. Its core structure shares similarities with kinase inhibitors and other bioactive heterocyclic compounds, as it integrates a fused pyridine-pyrimidine scaffold known for modulating enzymatic activity .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-3-17-9-13-20(14-10-17)29-24(32)22(4-2)34-26-30-23-21(6-5-15-28-23)25(33)31(26)16-18-7-11-19(27)12-8-18/h5-15,22H,3-4,16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXAHZAZPAABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide, with the CAS number 892281-07-1, is a complex compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-inflammatory and anticancer activities, supported by various research findings and data.
- Molecular Formula : C27H22FN3O3S
- Molecular Weight : 487.5 g/mol
- Structural Characteristics : The compound features a pyrimidine core linked to a thioether and an amide functional group, which may influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Research Findings :
- A study demonstrated that several pyrimidine derivatives exhibited significant COX-1 and COX-2 inhibition. For instance, compounds with similar structural motifs showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| N-(4-ethylphenyl)-2... | TBD | TBD |
The specific IC50 values for N-(4-ethylphenyl)-2... remain to be determined through targeted bioassays.
2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.
Case Studies :
- In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Further investigation into N-(4-ethylphenyl)-2... could reveal its efficacy against various cancer types.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the substituents on the pyrimidine ring can significantly affect their pharmacological profiles.
Key Observations :
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 4-fluorobenzyl group in the target compound contrasts with nitrophenyl or bromophenyl groups in analogues, likely altering solubility and target selectivity. Thioether linkages (target) vs. oxo or amine groups (analogues) may affect metabolic stability .
Bioactivity and Mechanism
- Kinase Inhibition: Pyrido-pyrimidinones are established kinase inhibitors. The target compound’s fluorobenzyl group may enhance selectivity for tyrosine kinases, akin to Example 53 (), which showed nanomolar activity against EGFR .
- Anticancer Potential: Analogues with nitrophenyl or bromophenyl groups () exhibit antiproliferative effects via DNA intercalation or topoisomerase inhibition. The target’s ethylphenyl group could modulate cytotoxicity profiles .
- Metabolic Stability : Thioether linkages (target) may confer greater resistance to oxidative degradation compared to thioxo or oxo groups in analogues () .
Pharmacokinetic Considerations
- Metabolism: Fluorine substitution typically reduces CYP450-mediated metabolism, suggesting longer half-life than non-fluorinated analogues (e.g., ’s N-(4-nitrophenyl)-3-oxobutanamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
